molecular formula C10H9NO3 B12882583 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one CAS No. 158664-59-6

5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one

Katalognummer: B12882583
CAS-Nummer: 158664-59-6
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: SSXIPELMEFBFDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-3-oxobutanoic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-4-phenylisoxazol-5(2H)-one.

    Reduction: Formation of 3-hydroxy-2-methyl-4-phenylisoxazolidine.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-2-methyl-4-phenylisoxazole: Lacks the ketone group at the 5-position.

    2-Methyl-4-phenylisoxazol-5(2H)-one: Lacks the hydroxyl group at the 3-position.

    3-Hydroxy-4-phenylisoxazol-5(2H)-one: Lacks the methyl group at the 2-position.

Uniqueness

3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect its solubility, stability, and interaction with other molecules.

Eigenschaften

CAS-Nummer

158664-59-6

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3-one

InChI

InChI=1S/C10H9NO3/c1-11-9(12)8(10(13)14-11)7-5-3-2-4-6-7/h2-6,13H,1H3

InChI-Schlüssel

SSXIPELMEFBFDH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=C(O1)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.